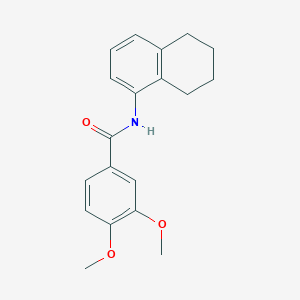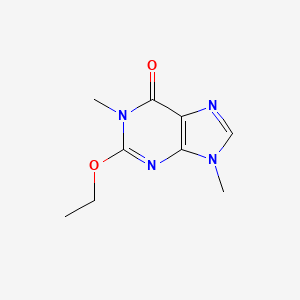![molecular formula C19H22N2O3 B5742118 N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B5742118.png)
N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide, also known as AIP, is a synthetic compound that has been widely used in scientific research as a tool to study the mechanisms of various biological processes.
Mecanismo De Acción
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide involves the inhibition of PKC isoforms, which are key regulators of various cellular processes, including cell proliferation, differentiation, and apoptosis. N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling events.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of ion channel activity. N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide has also been shown to have anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide is its selectivity for certain PKC isoforms, which allows for the specific study of their function in various biological processes. However, N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide also has some limitations, including its relatively low potency and the potential for off-target effects at high concentrations.
Direcciones Futuras
There are several potential future directions for research involving N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide, including the development of more potent and selective PKC inhibitors, the investigation of N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide's potential therapeutic applications in the treatment of inflammatory diseases and cancer, and the exploration of its role in other biological processes beyond PKC signaling. Additionally, the use of N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide in combination with other pharmacological agents may provide new insights into the complex interactions between various cellular pathways.
Métodos De Síntesis
N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 4-isopropylphenol with a series of reagents, followed by the coupling of the resulting intermediate with 4-acetamidobenzenediazonium tetrafluoroborate. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide has been used extensively in scientific research as a pharmacological tool to study the mechanisms of various biological processes, including the regulation of ion channels, the modulation of cell signaling pathways, and the inhibition of enzyme activity. N-[4-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide has been shown to be particularly effective in studying the role of protein kinase C (PKC) in cellular signaling, as it selectively inhibits the activity of certain PKC isoforms.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13(2)15-4-10-18(11-5-15)24-12-19(23)21-17-8-6-16(7-9-17)20-14(3)22/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQMCHFIZXNWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5742036.png)



![N-cyclohexyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5742055.png)

![4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5742066.png)
![N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5742072.png)


![N-benzyl-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5742119.png)
![ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5742120.png)
![5-(4-morpholinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5742121.png)
